2-Methylbutyl decanoate is an ester compound formed from the reaction of decanoic acid and 2-methyl-1-butanol. This compound is notable for its applications in the food and fragrance industries due to its pleasant aroma and flavor profile. The chemical formula for 2-methylbutyl decanoate is , and it is classified as a fatty acid ester.
The synthesis of 2-methylbutyl decanoate typically involves the following methods:
Technical details regarding the reaction conditions (temperature, pressure, catalysts) can significantly affect yield and purity .
2-Methylbutyl decanoate can undergo several chemical reactions typical for esters:
The mechanism of action for 2-methylbutyl decanoate primarily relates to its sensory properties in food and fragrance applications. The compound is perceived through olfactory receptors, which detect its volatile nature when released into the air.
Data suggests that branched-chain esters like 2-methylbutyl decanoate contribute significantly to fruity aromas in various fruits, enhancing their sensory appeal .
Relevant analyses indicate that these properties make it suitable for use in food flavoring and fragrance formulations .
2-Methylbutyl decanoate finds applications in various fields:
2-Methylbutyl decanoate is a branched-chain ester with the systematic name decanoic acid 2-methylbutyl ester. Its molecular formula is C₁₅H₃₀O₂ (molecular weight: 242.4 g/mol), featuring a 10-carbon decanoate chain esterified with 2-methylbutan-1-ol. The compound's structure integrates a chiral center at the 2-position of the alkyl group, leading to (R)- and (S)-enantiomers. The racemic mixture is registered under CAS 68067-33-4, while the (S)-enantiomer (CAS 55195-23-8) is significant in stereoselective flavor applications [1] [3] [5].
Table 1: Nomenclature and Identifiers
Designation | Value |
---|---|
IUPAC Name | 2-Methylbutyl decanoate |
Synonyms | 2-Methylbutyl caprate; Decanoic acid 2-methylbutyl ester |
CAS (Racemate) | 68067-33-4 |
CAS [(S)-Enantiomer] | 55195-23-8 |
Molecular Formula | C₁₅H₃₀O₂ |
Molecular Weight | 242.4 g/mol |
2-Methylbutyl decanoate emerged as a compound of interest during mid-20th-century investigations into fruit aroma volatiles. Its identification coincided with advancements in gas chromatography-mass spectrometry (GC-MS), which enabled the detection of trace ester components in complex biological matrices. While its natural occurrence is debated—some sources report its presence in fruits, others classify it as exclusively synthetic—the compound gained regulatory approval as a flavoring agent under EFSA (European Food Safety Authority) and FEMA (Flavor and Extract Manufacturers Association) frameworks. Key milestones include its inclusion in the Flavouring Group Evaluation 2 (FGE.02) by EFSA, which evaluated its safety and metabolic pathways alongside related aliphatic esters [2] [5] [6].
This ester bridges industrial utility and academic research:
Flavor and Fragrance Industry: 2-Methylbutyl decanoate imparts fruity, apple-like notes and is used in dairy products (avg. 7 mg/kg), confectionery (avg. 10 mg/kg), and alcoholic beverages (avg. 10 mg/kg). Its high log P value (6.23) indicates lipophilicity, enhancing retention in fatty matrices. Industry usage adheres to thresholds set by EFSA’s mTAMDI (Modified Theoretical Added Maximum Daily Intake, 3,900 μg/person/day) [2] [8].
Chemical Synthesis Research: Academic studies focus on optimizing its production. Semi-batch reactive distillation (SBD) and integrated SBD (i-SBD) methods reduce batch times and energy costs by 15–30% during esterification. These processes address thermodynamic challenges in decanoate ester synthesis, such as azeotrope formation [9].
Biological Relevance: Classified as a metabolite, it participates in enzymatic pathways involving branched-chain alcohol dehydrogenases and esterases. Research explores its role as a signaling molecule in insects or plants, though mechanistic details remain nascent [1].
Table 2: Industrial Usage Levels in Food Categories
Food Category | Average Use (mg/kg) | Maximum Use (mg/kg) |
---|---|---|
Dairy Products (01.0) | 7.0 | 35.0 |
Bakery Wares (07.0) | 10.0 | 50.0 |
Alcoholic Beverages (14.2) | 10.0 | 50.0 |
Ready-to-Eat Savouries (15.0) | 20.0 | 100.0 |
Table 3: Physicochemical Properties
Property | Value | Method |
---|---|---|
Boiling Point | 281.35°C (est.) | Predicted |
Density | 0.863–0.868 g/cm³ @ 25°C | Measured |
Refractive Index | 1.430–1.436 @ 20°C | Measured |
Water Solubility | 0.134 mg/L @ 25°C | Estimated |
Log P (octanol-water) | 6.23 | Estimated |
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